molecular formula C9H9FN2O4 B12936862 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12936862
M. Wt: 228.18 g/mol
InChI Key: RTZVNXFBDOQPGR-BWZBUEFSSA-N
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Description

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring and a pyrimidine dione moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the tetrahydrofuran ring.

    Hydroxylation: Addition of a hydroxyl group to the fluorinated intermediate.

    Methylenation: Formation of the methylene group.

    Pyrimidine Ring Formation: Construction of the pyrimidine dione moiety through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydrofuran ring and pyrimidine dione moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • **1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(methoxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

1-[(2R,3R,4R)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7-,8-/m1/s1

InChI Key

RTZVNXFBDOQPGR-BWZBUEFSSA-N

Isomeric SMILES

C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O

Canonical SMILES

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O

Origin of Product

United States

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